

Full spectroscopic characterization for the structural confirmation of Ethyl 4-morpholinobenzoate

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Compound of Interest

Compound Name: *Ethyl 4-morpholinobenzoate*

Cat. No.: *B012629*

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Spectroscopic Showdown: Unveiling the Structure of Ethyl 4-morpholinobenzoate

A Comparative Guide to the Spectroscopic Characterization of **Ethyl 4-morpholinobenzoate** and its Analogs

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a critical checkpoint. This guide provides a comprehensive comparison of the full spectroscopic characterization of **Ethyl 4-morpholinobenzoate** with its close structural analogs, Ethyl 4-(piperidin-1-yl)benzoate and Ethyl 4-(pyrrolidin-1-yl)benzoate. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for structural elucidation and purity assessment.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 4-morpholinobenzoate** and its selected alternatives. While experimental data for the target compound is not readily available in public repositories, the provided data is based on established principles of spectroscopy and comparison with closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted for **Ethyl 4-morpholinobenzoate**)

Compound	Aromatic Protons (ppm)	-OCH ₂ - (quartet, ppm)	Morpholine/Piperidine/Pyrrolidine Protons (ppm)	-CH ₃ (triplet, ppm)
Ethyl 4-morpholinobenzoate	~7.9 (d, 2H), ~6.9 (d, 2H)	~4.3	~3.8 (t, 4H), ~3.3 (t, 4H)	~1.3
Ethyl 4-(piperidin-1-yl)benzoate	7.88 (d, 2H), 6.88 (d, 2H)	4.30	3.29 (t, 4H), 1.68 (m, 6H)	1.35
Ethyl 4-(pyrrolidin-1-yl)benzoate	7.87 (d, 2H), 6.52 (d, 2H)	4.28	3.32 (t, 4H), 2.01 (t, 4H)	1.34

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Ethyl 4-morpholinobenzoate)

Compound	C=O (ppm)	Aromatic C (ppm)	-OCH ₂ - (ppm)	Morpholine/Piperidine/Pyrrolidine C (ppm)	-CH ₃ (ppm)
Ethyl 4-morpholinobenzoate	~166	~154, ~131, ~119, ~113	~60	~66, ~47	~14
Ethyl 4-(piperidin-1-yl)benzoate	166.4	154.2, 131.2, 119.5, 113.8	60.1	48.1, 25.4, 24.3	14.4
Ethyl 4-(pyrrolidin-1-yl)benzoate	166.7	148.4, 131.3, 120.2, 111.1	59.8	47.5, 25.5	14.5

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Compound	Key IR Absorptions (cm ⁻¹)	Molecular Ion (m/z)
Ethyl 4-morpholinobenzoate	~1710 (C=O, ester), ~1605, ~1510 (C=C, aromatic), ~1270, ~1120 (C-O)	235.12
Ethyl 4-(piperidin-1-yl)benzoate	1705 (C=O, ester), 1603, 1512 (C=C, aromatic), 1275, 1108 (C-O)	233.14
Ethyl 4-(pyrrolidin-1-yl)benzoate	1708 (C=O, ester), 1605, 1520 (C=C, aromatic), 1277, 1175 (C-O)	219.13

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

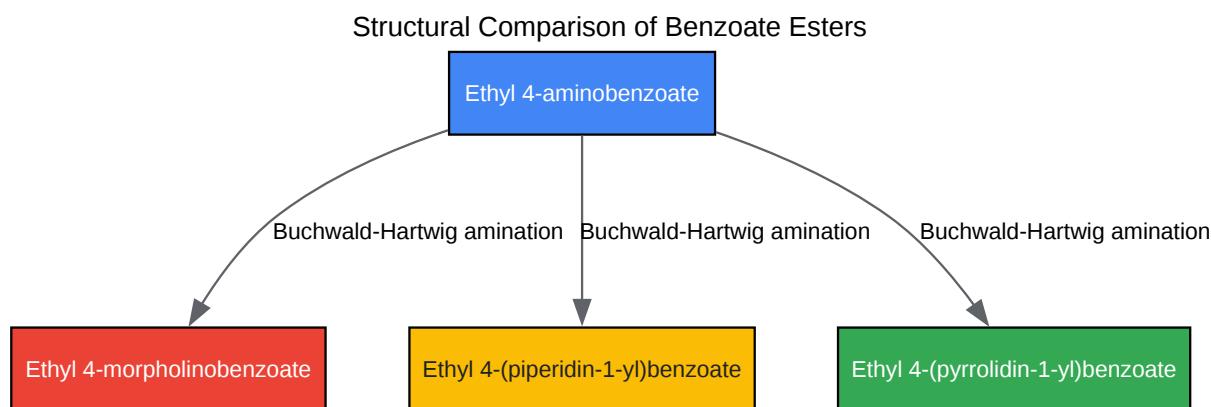
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum.

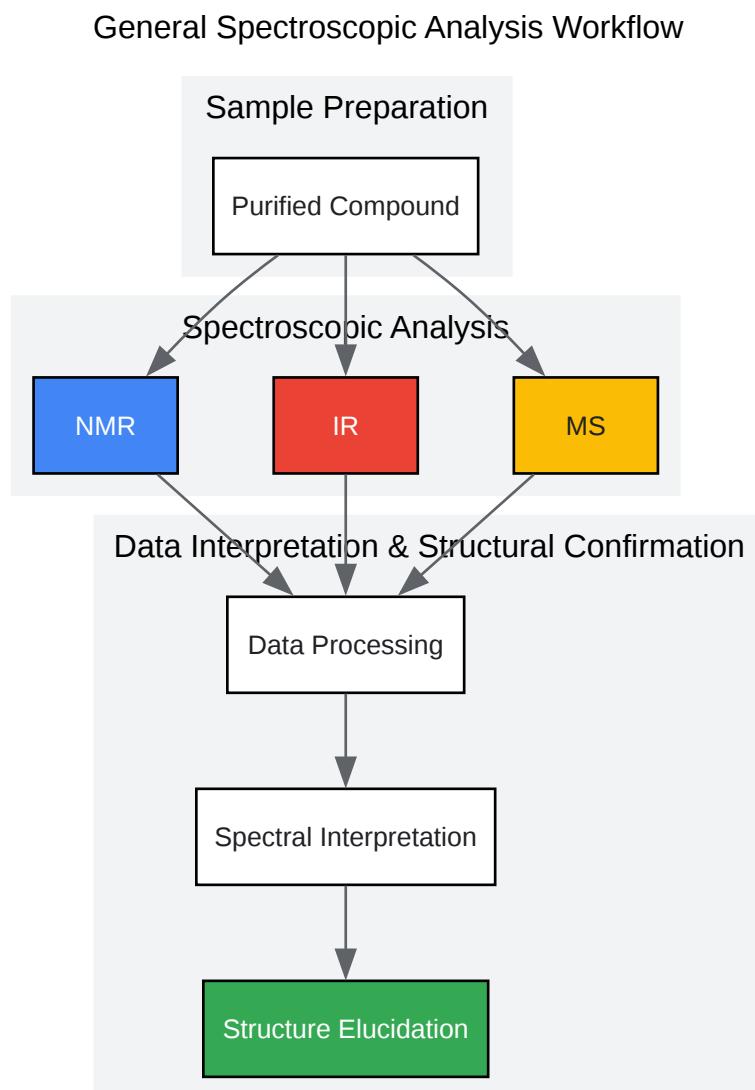
Visualizing Structural Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the spectroscopic characterization of **Ethyl 4-morpholinobenzoate**.



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Caption: Synthetic relationship of target and alternative compounds.



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